molecular formula C12H13NO2 B1356743 Ethyl 3-cyano-2-phenylpropanoate CAS No. 6840-18-2

Ethyl 3-cyano-2-phenylpropanoate

Cat. No. B1356743
CAS RN: 6840-18-2
M. Wt: 203.24 g/mol
InChI Key: WXZDAIPLXIWVDP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-phenylpropanoate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyano-2-phenylpropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-cyano-2-phenylpropanoate is a liquid at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

Ultrasound in Enzymatic Resolution

Ethyl 3-cyano-2-phenylpropanoate has been studied in the enzymatic hydrolysis process using ultrasound bath and enzymes such as PCL, PLE, and CRL. The use of ultrasound was found to reduce the reaction time without significantly affecting the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Crystal Packing Studies

Investigations into crystal packing of certain derivatives of ethyl 3-cyano-2-phenylpropanoate revealed unusual N⋯π and O⋯π interactions. This study provides insights into non-hydrogen bonding interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

Proton Magnetic Resonance Studies

Proton magnetic resonance techniques were used to study ethyl 3-cyano-2-phenylpropanoate derivatives, aiding in understanding the geometry of isomers and their chemical shifts (Giralt, López, & Álvarez, 1975).

Reaction Mechanism Analysis

Research on the reaction mechanisms of ethyl 3-cyano-2-phenylpropanoate derivatives, such as in the Blaise rearrangement, contributes to our understanding of organic synthesis processes (Abe & Suehiro, 1982).

Catalytic Applications

Studies have explored the use of ethyl 3-cyano-2-phenylpropanoate in palladium-catalyzed hydroesterification processes, highlighting its potential in producing various esters and acids (Deng, Han, Ke, Ning, & Chen, 2022).

Novel Reaction Pathways

Research into new cyanation reactions involving ethyl 3-cyano-2-phenylpropanoate has expanded the possibilities for synthesizing tertiary carbinol compounds (Demir et al., 2007).

Synthesis of Pharmaceutical Compounds

Ethyl 3-cyano-2-phenylpropanoate is also involved in the synthesis of pharmaceutical compounds, like in the production of 5-deazaaminopterin analogues, demonstrating its importance in medicinal chemistry (Su et al., 1988).

Safety And Hazards

Ethyl 3-cyano-2-phenylpropanoate may be harmful if swallowed . Precautionary measures include avoiding breathing mist/vapors/spray and contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

ethyl 3-cyano-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZDAIPLXIWVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576666
Record name Ethyl 3-cyano-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-2-phenylpropanoate

CAS RN

6840-18-2
Record name Ethyl 3-cyano-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example 10 g of ethyl phenylacetate in 10 ml of THF was added dropwise to 61 ml of a 1 molar solution lithium bis[trimethylsilvllamide in tetrahydrofuran, under nitrogen, at -78° C. The mixture was stirred for one hour at -78° C. A solution containing 10.2 g of iodoacetonitrile in 10 ml of tetrahydrofuran was added dropwise. The reaction mixture was stirred at -78° C. for about one-half hour and then stirred for two hours and allowed to warm toward room temperature during this period. The reaction mixture was then added to water and the pH adjusted to pH 1 by the addition of aqueous 10% hydrochloric acid. The mixture was washed with saturated aqueous sodium chloride solution and extracted three times with ethyl ether. The extracts were combined, washed twice with aqueous saturated sodium bicarbonate, dried over magnesium sulfate and evaporated affording 10.7 g of the title compound is an oil. The oil was further purified by chromatography over silica gel eluting with 20% vol. ethyl acetate petroleum ether.
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